Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of cyanoacetates. This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a pyrrolidine ring. It is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate can be synthesized through the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like cesium carbonate. The reaction conditions are optimized to achieve high yields, typically ranging from 72% to 83% .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyanoacetates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets. The cyano group and ester group play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. The molecular pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Contains a dithiane ring instead of a pyrrolidine ring.
N-Ethyl-2-pyrrolidone: An industrial chemical used as a solvent and catalyst.
Uniqueness
This compound is unique due to its specific combination of a cyano group and an ester group attached to a pyrrolidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Biological Activity
Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate is a synthetic organic compound with notable biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique structure that includes a cyano group and an ester group attached to a pyrrolidine ring. Its molecular formula is C9H12N2O2 with a molecular weight of approximately 220.27 g/mol. The presence of the cyano and ester functionalities contributes to its significant chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's mechanism likely involves:
- Enzyme Modulation : It may bind to specific enzymes, altering their activity and influencing biochemical pathways.
- Receptor Interaction : The compound could interact with cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis, particularly in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .
Anticancer Effects
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. These effects are likely mediated by the compound's ability to modulate key signaling pathways involved in cancer progression .
Research Findings and Case Studies
A review of current literature reveals several studies focused on the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
Study B | Anticancer Activity | Showed reduced viability of breast cancer cells with IC50 values indicating effective dose ranges. |
Study C | Mechanistic Insights | Identified specific pathways modulated by the compound leading to apoptosis in cancer cell lines. |
These findings highlight the compound's potential as a lead candidate for further drug development.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activities. A comparison table is provided below:
Compound Name | Structure | Unique Features |
---|---|---|
Mthis compound | Structure | Different ester group affects solubility and reactivity. |
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate | Structure | Contains a dithiane ring; altered electronic properties due to sulfur atoms. |
N-Ethyl-2-pyrrolidone | Structure | Lacks cyano functionality; primarily used as an industrial solvent. |
Future Directions
Ongoing research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:
- In vivo Studies : To assess the efficacy and safety profiles in animal models.
- Mechanistic Studies : To clarify specific molecular targets and pathways involved.
- Formulation Development : To explore potential applications in drug delivery systems.
Properties
CAS No. |
21985-16-0 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)8(7-11)9-5-4-6-12(9)2/h3-6H2,1-2H3 |
InChI Key |
BOEKIVLOUKLZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.